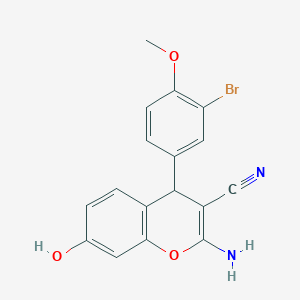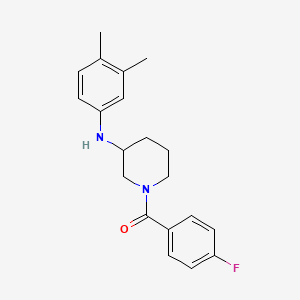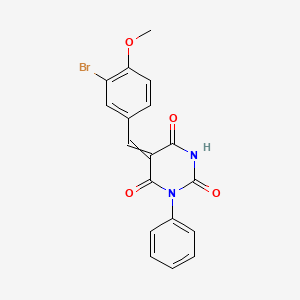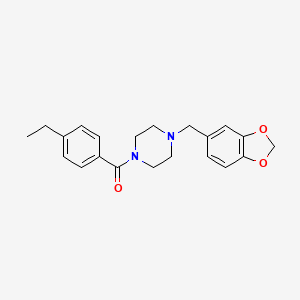
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as BMHPC, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of COX-2 and iNOS. Moreover, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activities. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity profile is not well established. Moreover, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the toxicity profile of this compound needs to be investigated to determine its safety for human use. Thirdly, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds. Finally, the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, more research is needed to fully understand its mechanism of action, toxicity profile, and therapeutic potential. The future directions for research on this compound are numerous, and its discovery may lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves the reaction of 3-bromo-4-methoxyphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is around 70%.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-14-5-2-9(6-13(14)18)16-11-4-3-10(21)7-15(11)23-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMNXBUYJNTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4956268.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4956272.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)

![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)


